8-Ethyl-4-methylquinolin-2-amine: Chemical Structure, Physicochemical Properties, and Therapeutic Potential in BACE1 Inhibition
8-Ethyl-4-methylquinolin-2-amine: Chemical Structure, Physicochemical Properties, and Therapeutic Potential in BACE1 Inhibition
Executive Summary
In the landscape of central nervous system (CNS) drug discovery, evaluating novel heterocyclic scaffolds is a critical step toward identifying viable therapeutic candidates. 8-Ethyl-4-methylquinolin-2-amine is a specialized quinoline derivative that has recently garnered attention for its structural properties and potential utility in neurodegenerative disease models. This technical guide systematically deconstructs its chemical identity, physicochemical parameters, and synthetic viability, contextualizing its emerging role as an inhibitor of Beta-Secretase 1 (BACE1)—a primary therapeutic target in Alzheimer's disease (AD)[1].
Chemical Identity and Structural Rationale
The molecular architecture of 8-Ethyl-4-methylquinolin-2-amine is built upon a quinoline core, which provides a rigid, planar, and lipophilic scaffold capable of extensive π−π stacking interactions within enzyme binding pockets.
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C2-Amine Group: Acts as a critical hydrogen bond donor and acceptor. In the context of aspartyl proteases like BACE1, the primary amine is strategically positioned to interact with the catalytic aspartate dyads (Asp32 and Asp228) in the active site.
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C4-Methyl & C8-Ethyl Substitutions: These alkyl groups serve a dual purpose. First, they modulate the electron density of the quinoline ring via inductive effects. Second, they act as hydrophobic anchors. The C8-ethyl group, in particular, is hypothesized to occupy the lipophilic S1 or S3 subsites of target enzymes, enhancing binding affinity and selectivity over off-target kinases[1].
Physicochemical Properties & CNS Drug-Likeness
For a compound to be viable in neurodegenerative disease models, it must strictly adhere to parameters that permit Blood-Brain Barrier (BBB) penetration. The table below summarizes the calculated physicochemical properties of 8-Ethyl-4-methylquinolin-2-amine, demonstrating its excellent alignment with Lipinski's Rule of Five and specific CNS-penetrance criteria.
| Property | Value | Pharmacological Implication |
| Molecular Formula | C₁₂H₁₄N₂ | Defines the core atomic composition. |
| Molecular Weight | 186.25 g/mol | < 400 Da is optimal for passive diffusion across the BBB. |
| LogP (Estimated) | 2.8 – 3.2 | Ideal lipophilicity balance; prevents sequestration in adipose tissue while allowing lipid bilayer transit. |
| Topological Polar Surface Area (TPSA) | ~38.9 Ų | Well below the 90 Ų threshold required for efficient CNS penetration. |
| H-Bond Donors | 1 (NH₂ group) | Minimizes the desolvation energy penalty during membrane crossing. |
| H-Bond Acceptors | 2 (Quinoline N, Amine N) | Sufficient for target engagement without compromising permeability. |
| pKa (Conjugate Acid) | ~6.5 – 7.0 | Exists in a dynamic equilibrium of ionized and unionized forms at physiological pH (7.4), aiding both solubility and membrane permeability[2]. |
Pharmacological Relevance: BACE1 Inhibition Pathway
The amyloidogenic pathway in Alzheimer's disease is driven by the sequential cleavage of the Amyloid Precursor Protein (APP) by BACE1 and γ -secretase, leading to neurotoxic Amyloid Beta (A β ) plaques. Molecular docking studies have identified 8-Ethyl-4-methylquinolin-2-amine as a promising BACE1 inhibitor candidate, demonstrating favorable docking scores (e.g., 2.02) indicative of stable active-site binding[1].
BACE1 signaling pathway and targeted inhibition by 8-Ethyl-4-methylquinolin-2-amine.
Experimental Protocols
Protocol A: Step-by-Step Synthesis Workflow
Expertise & Experience Note: The direct amination of quinolines often suffers from low yields due to competing side reactions. The following modified Knorr-type protocol utilizes a chlorination-amination sequence to ensure high regioselectivity and purity[3].
Step-by-step synthetic workflow and validation of 8-Ethyl-4-methylquinolin-2-amine.
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Condensation: React 2-ethylaniline (1.0 eq) with ethyl acetoacetate (1.2 eq) in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA) in refluxing toluene. Use a Dean-Stark trap to remove water, driving the equilibrium toward the intermediate crotonanilide.
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Cyclization: Treat the intermediate with concentrated sulfuric acid (or polyphosphoric acid) at 100°C for 2 hours to induce intramolecular electrophilic aromatic substitution, yielding 8-ethyl-4-methylquinolin-2(1H)-one.
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Chlorination: Reflux the quinolinone intermediate in neat phosphorus oxychloride (POCl₃) for 4 hours. Causality: POCl₃ converts the tautomeric hydroxyl group into a highly reactive leaving group (chloride), forming 2-chloro-8-ethyl-4-methylquinoline. Quench carefully over crushed ice.
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Amination (Self-Validating Step): Heat the chlorinated intermediate with saturated ethanolic ammonia in a sealed pressure vessel at 150°C for 18 hours.
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Validation: Monitor reaction completion via TLC (Hexane:EtOAc 3:1). The shift from a non-polar chloride spot to a highly polar amine spot confirms conversion. Purify via flash chromatography. Final validation requires LC-MS (Target m/z: 187.1 [M+H]⁺) and ¹H-NMR to confirm >95% purity before biological testing.
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Protocol B: Self-Validating In Vitro BACE1 FRET Assay
To evaluate the inhibitory potency of 8-Ethyl-4-methylquinolin-2-amine, a Fluorescence Resonance Energy Transfer (FRET) assay is employed. This protocol is designed as a self-validating system to prevent false positives.
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Reagent Preparation: Prepare assay buffer (50 mM Sodium Acetate, pH 4.5, 50 mM NaCl, 0.01% CHAPS). Dilute recombinant human BACE1 enzyme and the FRET substrate (Rh-EVNLDAEFK-Quencher).
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Compound Plating: Serially dilute 8-Ethyl-4-methylquinolin-2-amine in DMSO. Add 1 µL of compound to a 384-well black microplate.
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Enzyme Incubation: Add 10 µL of BACE1 enzyme solution to the wells. Incubate for 15 minutes at room temperature to allow compound-enzyme pre-equilibrium.
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Reaction Initiation: Add 10 µL of FRET substrate to all wells.
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Kinetic Read & Validation: Read fluorescence (Ex: 540 nm, Em: 590 nm) continuously for 60 minutes.
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Self-Validating QC: The assay must include a positive control (e.g., Verubecestat, a known potent BACE1 inhibitor) and a vehicle control (DMSO only). Calculate the Z'-factor using the formula: Z′=1−∣μp−μn∣3(σp+σn) . The protocol is only considered valid if Z′>0.6 , ensuring the signal window is robust enough to accurately determine the IC₅₀ of the test compound.
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Conclusion
8-Ethyl-4-methylquinolin-2-amine represents a structurally optimized scaffold with highly favorable physicochemical properties for CNS drug development. Its low molecular weight, ideal lipophilicity, and specific hydrogen-bonding capabilities make it a prime candidate for further structure-activity relationship (SAR) optimization against BACE1 in the ongoing effort to develop disease-modifying therapies for Alzheimer's disease.
References
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Title: INHIBITION DE LA BETA-SECRETASE 1, ENZYME CLEF DE LA MALADIE D'ALZHEIMER, PAR LA METHODE DU DOCKING MOLECULAIRE. Source: Université des Frères Mentouri Constantine 1 (umc.edu.dz) URL: [Link]
